molecular formula C15H12N6O2S2 B11095226 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Cat. No.: B11095226
M. Wt: 372.4 g/mol
InChI Key: LIMQHITZYQUNKU-UHFFFAOYSA-N
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Description

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a triazinoindole moiety with a thiazolylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by condensing 5-methyl-1H-indole-3-carboxaldehyde with thiosemicarbazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable oxidizing agent to yield the triazinoindole core.

    Introduction of the Thiazolylacetamide Group: The thiazolylacetamide group is introduced by reacting the triazinoindole core with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazolylacetamide moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, potassium carbonate

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is unique due to its combination of a triazinoindole core with a thiazolylacetamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12N6O2S2

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

InChI

InChI=1S/C15H12N6O2S2/c1-21-9-5-3-2-4-8(9)12-13(21)18-15(20-19-12)25-7-11(23)17-14-16-10(22)6-24-14/h2-5H,6-7H2,1H3,(H,16,17,22,23)

InChI Key

LIMQHITZYQUNKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N=C4NC(=O)CS4

Origin of Product

United States

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